Product packaging for 2-Methyl-biphenyl-4-carboxaldehyde(Cat. No.:CAS No. 1256468-34-4)

2-Methyl-biphenyl-4-carboxaldehyde

Cat. No.: B3226464
CAS No.: 1256468-34-4
M. Wt: 196.24 g/mol
InChI Key: KKQFNTUCWIAWBW-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Synthetic Chemistry

The biphenyl moiety, consisting of two phenyl rings linked by a single bond, is a fundamental and privileged scaffold in synthetic chemistry. rsc.orgbohrium.com Its prevalence is notable in medicinally active compounds, marketed drugs, and naturally occurring products. rsc.org Biphenyl derivatives are crucial intermediates in the production of pharmaceuticals, agricultural products, and advanced materials such as fluorescent layers in organic light-emitting diodes (OLEDs) and liquid crystals. rsc.orgresearchgate.net

Overview of Aldehyde Functional Group Reactivity in Biphenyl Systems

The aldehyde functional group (-CHO) is one of the most versatile and reactive functionalities in organic chemistry. libretexts.org Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. In the context of a biphenyl system like 2-Methyl-biphenyl-4-carboxaldehyde, the aldehyde group's reactivity can be influenced by the electronic effects of the biphenyl scaffold.

Aldehydes readily undergo a wide variety of chemical transformations, including:

Nucleophilic Addition: Reactions with nucleophiles such as Grignard reagents, organolithium compounds, and enolates to form alcohols. libretexts.org

Reduction: Conversion to primary alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Oxidation: Transformation into carboxylic acids.

Imination: Reaction with primary amines to form imines (Schiff bases), a common reaction in the synthesis of pharmaceuticals. libretexts.org

Wittig Reaction: Conversion of the carbonyl group to a carbon-carbon double bond.

The presence of the biphenyl system can modulate the reactivity of the aldehyde group. For instance, the electron-donating or electron-withdrawing nature of substituents on the biphenyl rings can affect the partial positive charge on the carbonyl carbon, thereby influencing the rate and outcome of nucleophilic attack. royalsocietypublishing.org

Research Trajectories for this compound and Related Structural Motifs

Current research involving this compound and related structural motifs is diverse and spans several areas of chemical science. This compound serves as a key building block in the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.com

One significant research trajectory involves its use in the development of novel therapeutic agents. For example, biphenyl scaffolds are present in a number of drugs, and the specific substitution pattern of this compound could be exploited to synthesize new drug candidates. bohrium.com Research has shown that related biphenyl carboxaldehyde derivatives have been investigated for their potential as allosteric modulators of receptors like the dopamine (B1211576) D1 receptor. acs.org

In materials science, the biphenyl structure is a known component of liquid crystals and OLEDs. rsc.org The aldehyde functionality of this compound provides a reactive handle for incorporating this biphenyl unit into larger polymeric or supramolecular structures, potentially leading to new materials with tailored optical or electronic properties. chemimpex.com

Furthermore, the compound is utilized in synthetic methodology development. For instance, new practical syntheses of related compounds like 4'-Methylbiphenyl-2-carbaldehyde have been developed, highlighting the ongoing interest in efficient routes to access these valuable building blocks. acs.org The reactivity of the aldehyde group can also be exploited in novel photochemical transformations. mdpi.combeilstein-journals.org

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₂O nih.gov
Molecular Weight 196.24 g/mol nih.gov
IUPAC Name 3-methyl-4-phenylbenzaldehyde nih.gov
CAS Number 1256468-34-4 nih.gov
Canonical SMILES CC1=C(C=C(C=C1)C=O)C2=CC=CC=C2 nih.gov

Synonyms for this compound nih.gov

2-Methyl-[1,1'-biphenyl]-4-carbaldehyde

3-methyl-4-phenylbenzaldehyde

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O B3226464 2-Methyl-biphenyl-4-carboxaldehyde CAS No. 1256468-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQFNTUCWIAWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl Biphenyl 4 Carboxaldehyde and Analogues

Cross-Coupling Reactions for Biphenyl (B1667301) Formation

The formation of the carbon-carbon bond between the two aryl rings in 2-methyl-biphenyl-4-carboxaldehyde is a critical step in its synthesis. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. researchgate.netwikipedia.org These reactions offer a direct and efficient means to construct the biphenyl scaffold, often with high yields and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a preferred method for constructing biphenyl structures. wikipedia.orgyoutube.com This palladium-catalyzed reaction involves the cross-coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base. youtube.com

A general approach to synthesizing this compound via Suzuki coupling would involve the reaction of 4-formylphenylboronic acid with 2-bromotoluene (B146081) or, alternatively, 2-methylphenylboronic acid with 4-bromobenzaldehyde. The reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like palladium acetate. orgsyn.org The use of phosphine (B1218219) ligands, such as triphenylphosphine (B44618), is common to stabilize the palladium catalyst and facilitate the catalytic cycle. acs.org

The Suzuki-Miyaura coupling is valued for its mild reaction conditions, the commercial availability and stability of many organoboron reagents, and its tolerance to a wide variety of functional groups. wikipedia.org However, the reaction can be sensitive to oxygen, sometimes leading to side products, and may require careful degassing. wikipedia.org

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis

Boronic Acid/EsterAryl HalideCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic acid4-BromobenzaldehydePd(OAc)₂ / PPh₃K₂CO₃1-Propanol/Water97 orgsyn.org
(o-, m-, p-Bromomethyl)phenylboronic acid pinacol (B44631) estersVarious aryl halidesPd catalystVariousVariousNot specified gre.ac.uk
Phenylboronic acidsBromo- and chloro-substituted benzyl (B1604629) estersPdCl₂ / Phosphine ligandNot specifiedNot specifiedNot specified nih.govacs.org
4-Carboxylphenylboronic acidSulfonamide with biphenyl linkagePd blackK₂CO₃Methanol88 acs.org

Kumada Cross-Coupling Strategies

First reported in 1972, the Kumada coupling is a powerful method for forming carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction was one of the pioneering cross-coupling methods and remains relevant in many synthetic applications, including industrial-scale syntheses. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a Kumada coupling strategy could involve the reaction of the Grignard reagent derived from 2-bromotoluene (o-tolylmagnesium bromide) with 4-bromobenzaldehyde, or vice versa, in the presence of a suitable nickel or palladium catalyst. ambeed.com The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org

A key advantage of the Kumada coupling is the direct use of Grignard reagents, which avoids the extra step of converting them to other organometallic compounds required for other coupling reactions. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.

Table 2: Key Features of Kumada Cross-Coupling

FeatureDescription
Reaction Type Cross-coupling
Reactants Grignard reagent and an organic halide
Catalysts Typically nickel or palladium complexes
Bond Formed Carbon-carbon
Key Advantage Direct use of readily available Grignard reagents
Limitation Lower functional group tolerance compared to other methods

Stille Cross-Coupling Protocols

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orglibretexts.org This method is known for its excellent functional group tolerance and the stability of organostannane reagents to air and moisture. nih.govorgsyn.org

In the context of synthesizing this compound, a Stille coupling could be performed by reacting an organostannane, such as (2-methylphenyl)tributylstannane, with 4-bromobenzaldehyde, or (4-formylphenyl)tributylstannane with 2-bromotoluene. The reaction is catalyzed by a palladium(0) species, often in the presence of a ligand. wiley-vch.de Recent advancements have introduced more active catalysts and milder reaction conditions, expanding the scope of the Stille reaction to include less reactive aryl chlorides and sulfonates. nih.govnih.gov

Despite its versatility, the primary drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. nih.govorganic-chemistry.org

Table 3: Stille Cross-Coupling Reaction Parameters

ParameterDetails
Catalyst Palladium(0) complexes
Coupling Partners Organostannane and an organic halide/pseudohalide
Common Substrates Aryl, vinyl, and alkynyl stannanes and halides
Advantages High functional group tolerance, stability of reagents
Disadvantages Toxicity of tin compounds, byproduct removal

Other Palladium- and Nickel-Catalyzed Aryl Cross-Coupling Reactions

Beyond the well-established Suzuki, Kumada, and Stille reactions, other palladium- and nickel-catalyzed cross-coupling methods are also employed for the synthesis of biphenyls. Nickel catalysts, being more abundant and less expensive than palladium, are an attractive alternative. researchgate.net Nickel catalysis can be effective for coupling aryl chlorides, which are often less reactive than bromides and iodides. researchgate.net

Recent developments in nickel-catalyzed cross-electrophile coupling have expanded the scope to include a variety of substrates. orgsyn.org These reactions often proceed through radical intermediates, offering different reactivity patterns compared to traditional cross-coupling mechanisms. orgsyn.org The choice of ligand is crucial in these reactions to control reactivity and selectivity, with various phosphine and N-heterocyclic carbene (NHC) ligands being developed. organic-chemistry.orgnih.gov

While these alternative methods offer advantages in specific cases, such as coupling with challenging substrates or using more sustainable catalysts, they may also present their own set of limitations, including sensitivity to reaction conditions and potential side reactions like homo-coupling. rsc.org

Functional Group Interconversions on Biphenyl Precursors

An alternative synthetic strategy involves first constructing the biphenyl core and then introducing the desired functional group through a subsequent transformation. For this compound, this typically means oxidizing a methyl group on a pre-formed 2,4'-dimethylbiphenyl (B1295036) precursor.

Oxidation Pathways to Form the Carboxaldehyde Moiety

The selective oxidation of a methyl group on an aromatic ring to a carboxaldehyde is a common and important transformation in organic synthesis. Several methods are available for this conversion. researchgate.net

One approach involves the use of stoichiometric oxidants like o-iodoxybenzoic acid (IBX) or ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov Another strategy employs catalytic methods, often using transition metals. For instance, a combination of sodium hypochlorite (B82951) (NaClO), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and a cobalt(II) salt has been shown to effectively oxidize benzylic methyl groups to aldehydes. organic-chemistry.org

The challenge in this approach lies in achieving selective oxidation of one methyl group over the other in a molecule like 2,4'-dimethylbiphenyl. The reactivity of the two methyl groups can be influenced by their electronic and steric environments. Careful control of reaction conditions is necessary to favor the formation of the desired this compound and minimize over-oxidation to the corresponding carboxylic acid or oxidation of the other methyl group.

Reduction of Carboxylic Acid Derivatives

The conversion of carboxylic acid derivatives to aldehydes is a crucial step in the synthesis of this compound. Since carboxylic acids themselves are typically reduced all the way to alcohols by powerful reducing agents like lithium aluminum hydride (LiAlH₄), more controlled methods are required to stop the reduction at the aldehyde stage. idc-online.comlibretexts.orglibretexts.org

A common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester. These derivatives can then be reduced to an aldehyde using less reactive, sterically hindered hydride reagents. quora.com

Reduction of Acid Chlorides: Acid chlorides can be selectively reduced to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This reagent is a weaker hydride donor than LiAlH₄, which allows for the isolation of the intermediate aldehyde before it can be further reduced to an alcohol. libretexts.org The Rosenmund reduction, which uses a poisoned palladium catalyst to hydrogenate an acyl chloride, is another classic method for this transformation. libretexts.org

Reduction of Esters and Amides: Esters can be effectively reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H), particularly at low temperatures like -78 °C to prevent over-reduction. libretexts.orgquora.com Similarly, the selective reduction of N,N-disubstituted amides to their corresponding aldehydes can be achieved using reagents like sodium aluminohydride and its alkoxy derivatives. researchgate.net A mild system using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) with a titanium(IV) isopropoxide catalyst has also been reported for the reduction of tertiary, secondary, and primary amides to aldehydes in good yields. researchgate.net

Table 1: Reagents for the Partial Reduction of Carboxylic Acid Derivatives to Aldehydes

Starting Material Reagent Product Reference
Acid Chloride Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) Aldehyde libretexts.org
Acid Chloride H₂, Pd/BaSO₄ (Rosenmund Reduction) Aldehyde libretexts.org
Ester Diisobutylaluminum hydride (DIBAL-H) Aldehyde libretexts.orgquora.com
N,N-Disubstituted Amide Sodium aluminohydride / Alkoxyaluminohydrides Aldehyde researchgate.net
Amide (Aromatic/Aliphatic) TMDS / Titanium(IV) isopropoxide Aldehyde researchgate.net

Methylation Reactions Leading to 2-Methyl-biphenyl Architectures

Creating the 2-methyl-biphenyl scaffold is a foundational step. One direct method involves the reduction of a carboxylic acid at the 2-position of the biphenyl ring. For instance, 2-methylbiphenyl (B165360) can be prepared in high yield (74-80%) by the reduction of biphenyl-2-carboxylic acid using trichlorosilane (B8805176) and tri-n-propylamine. orgsyn.org This method is a significant improvement over previous techniques, such as the diazotization of o-toluidine (B26562) coupled with benzene (B151609) or Grignard-based routes. orgsyn.org

Another approach involves the direct methylation of a pre-formed biphenyl ring, although this can present challenges with regioselectivity. A convenient protocol for the selective α-methylation of arylacetonitriles using quaternary ammonium salts like phenyltrimethylammonium (B184261) iodide (PhMe₃NI) as methylating agents has been described, which could be adapted for biphenyl systems. researchgate.net

Studies on the electrophilic aromatic substitution of methylbiphenyls have shown that the methyl group's position significantly influences reactivity and regioselectivity. Preliminary findings on the nitration of 2-methylbiphenyl suggest that substitution favors the methylated phenyl ring, which is attributed to the steric influence of the methyl group hindering the planarization of the carbocation intermediate. spu.edu

Friedel-Crafts Reactions and Related Aromatic Substitutions

For over a century, Friedel-Crafts reactions have been a cornerstone for attaching alkyl and acyl groups to aromatic rings. nih.gov These electrophilic aromatic substitution reactions are typically catalyzed by strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govberkeley.edu

Friedel-Crafts acylation is a reliable method for introducing an acyl group, a direct precursor to the carboxaldehyde function, onto the biphenyl skeleton. The reaction of biphenyl with acylating agents such as acyl chlorides or acid anhydrides in the presence of a Lewis acid catalyst yields aryl ketones. nih.govnih.gov

For example:

The reaction of biphenyl with acetyl chloride, catalyzed by activated iron(III) oxide (Fe₂O₃), produces 1-([1,1′-biphenyl]-4-yl)ethan-1-one. nih.gov

Using succinic anhydride, Friedel-Crafts acylation of biphenyl in the presence of AlCl₃ yields 4-phenylbenzoyl-propionic acid. nih.gov

These resulting ketones can subsequently be converted to the target aldehyde through various established synthetic transformations.

Table 2: Examples of Friedel-Crafts Acylation on Biphenyl

Biphenyl Reactant Acylating Agent Catalyst Product Reference
Biphenyl Acetyl chloride Fe₂O₃ 1-([1,1′-biphenyl]-4-yl)ethan-1-one nih.gov
Biphenyl Succinic anhydride AlCl₃ 4-Phenylbenzoyl-propionic acid nih.gov

Alkylation Reactions on Biphenyl

Friedel-Crafts alkylation allows for the introduction of alkyl groups onto the biphenyl core. umkc.edu The reaction involves an alkyl halide and a Lewis acid catalyst. nih.gov For instance, 4,4′-di-tert-butylbiphenyl can be synthesized from biphenyl and tert-butyl chloride using anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) as a catalyst. nih.govberkeley.edu While this method is effective, it has limitations, including the potential for carbocation rearrangements and polyalkylation. berkeley.edu The phenyl substituent on biphenyl is activating, which can lead to substitution on both rings. berkeley.edu

Directed Metalation Strategies for Selective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org The method utilizes a directed metalation group (DMG), which is a Lewis basic functional group that coordinates to an organolithium reagent (like n-BuLi), directing deprotonation to the adjacent ortho position. baranlab.org This creates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a wide range of functional groups with high precision. baranlab.org

The aryl O-carbamate group (e.g., -OCONEt₂) is recognized as one of the most powerful DMGs in this type of chemistry. nih.gov The directing ability of various groups has been studied, with the O-carbamate being stronger than methoxy (B1213986) (-OMe) and O-thiocarbamate (-OCSNEt₂) groups. nih.gov

In the context of biphenyls, a study on the LDA-mediated metalation of N,N-dialkyl-2-biphenyl carboxamides demonstrated site-selective lithiation. nih.gov The mechanism is proposed to involve an initial complexation between the amide and the base, leading to deprotonation at a specific site. nih.gov Such strategies could be employed to selectively introduce the carboxaldehyde group (or a precursor) at the 4-position of a 2-methyl-biphenyl system by choosing an appropriate directing group.

Novel and Emerging Synthetic Routes

Modern synthetic chemistry offers several advanced methods for constructing biphenyl architectures with high efficiency and selectivity.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for synthesizing biphenyl derivatives. google.com It involves the reaction of an aryl halide with an arylboronic acid or its ester, catalyzed by a palladium complex. google.com This method is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. google.com For example, 2-methyl-3-biphenylmethanol (B137470) has been synthesized by a Suzuki coupling reaction between 3-bromo-2-methylbenzoic acid and a phenylboronic acid, followed by reduction. google.com A similar strategy could be envisioned for the synthesis of this compound. 2-Cyano-4'-methylbiphenyl, another key intermediate, has been synthesized via the coupling of o-chlorobenzonitrile with p-chlorotoluene using transition-metal catalysts. asianpubs.org

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool, avoiding the need for pre-functionalized starting materials like halides or organometallics. Recent research has reported nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biaryl compounds. researchgate.net These methods can provide access to functionalized biphenyls that are otherwise difficult to prepare.

Other novel approaches include the synthesis of biologically active quinoxalines, which sometimes involve the formation of complex substituted biphenyl-like structures. For instance, 4-(2-methyl quinoxaline-3-yloxy)benzaldehyde was prepared by refluxing 2-chloro-3-methylquinoxaline (B189447) and 4-hydroxybenzaldehyde (B117250) in acetonitrile. mdpi.com While not a direct biphenyl synthesis, these methods showcase modern strategies for constructing complex aromatic aldehydes.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl Biphenyl 4 Carboxaldehyde

Aldehyde-Specific Transformations

The aldehyde group is a key site for reactions that build molecular complexity.

Condensation reactions are pivotal for forming new carbon-carbon bonds, and the aldehyde in 2-Methyl-biphenyl-4-carboxaldehyde is a willing participant.

Claisen-Schmidt Condensation: This reaction joins an aldehyde with a ketone under basic conditions to create an α,β-unsaturated ketone. numberanalytics.comwikipedia.org It is a type of crossed aldol (B89426) condensation. wikipedia.orgnih.gov While specific examples with this compound are not prevalent in the literature, the general mechanism involves the formation of a ketone enolate that then attacks the aldehyde. numberanalytics.com For instance, reacting this compound with acetone (B3395972) in the presence of a base like sodium hydroxide (B78521) would be expected to yield a chalcone-like product. nih.govnumberanalytics.com

Wittig Reaction: This powerful reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide. masterorganicchemistry.comnumberanalytics.com The reaction of this compound with a phosphonium ylide, such as one generated from methyltriphenylphosphonium (B96628) bromide, would produce a substituted styrene (B11656) derivative. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate which then forms a four-membered oxaphosphetane ring that collapses to the alkene and triphenylphosphine (B44618) oxide. numberanalytics.com

Aldol Condensation: In an aldol condensation, an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. pressbooks.pubmasterorganicchemistry.comkhanacademy.org this compound can undergo a "crossed" aldol condensation where it reacts with an enolizable aldehyde or ketone. pressbooks.pubmasterorganicchemistry.com For this to be synthetically useful, conditions are chosen to favor a single product, often by using a non-enolizable aldehyde like this compound with an enolizable ketone. pressbooks.pub

The direct conversion of an aldehyde to a carboxylic acid is an oxidation reaction. While specific carboxylation methods for this compound are not detailed, general methods for aldehyde oxidation are applicable. This transformation can be achieved using various oxidizing agents. A related transformation is the conversion to a methyl group, which can be accomplished by first converting the carboxylic acid. orgsyn.org

The electrophilic carbon of the aldehyde group is a prime target for nucleophiles. youtube.comlibretexts.orgmasterorganicchemistry.comyoutube.com This fundamental reaction leads to a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgX) add to the aldehyde to form secondary alcohols after an acidic workup. youtube.com For example, the reaction with methylmagnesium bromide would yield 1-(2-methyl-[1,1'-biphenyl]-4-yl)ethanol. youtube.com

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-methyl-[1,1'-biphenyl]-4-yl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt with acid catalysis results in the formation of a cyanohydrin. libretexts.org This reaction with this compound would produce 2-hydroxy-2-(2-methyl-[1,1'-biphenyl]-4-yl)acetonitrile.

Table 1: Examples of Nucleophilic Addition Reactions

Reaction Type Reagent Product
Grignard Reaction Methylmagnesium bromide 1-(2-Methyl-[1,1'-biphenyl]-4-yl)ethanol
Reduction Sodium borohydride (2-Methyl-[1,1'-biphenyl]-4-yl)methanol

Aromatic Ring Functionalizations

The biphenyl (B1667301) system of this compound has two aromatic rings that can be functionalized, with the existing substituents directing the position of new groups.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.medalalinstitute.com The outcome of such reactions is governed by the directing effects of the substituents already present. fiveable.melibretexts.org

On the ring containing the aldehyde and methyl groups:

The aldehyde group is electron-withdrawing and acts as a deactivating, meta-directing group. fiveable.me

The methyl group is electron-donating and serves as an activating, ortho, para-directing group. dalalinstitute.com

Considering these effects, the position meta to the aldehyde (position 3) and ortho to the methyl group is the most likely site for electrophilic attack. The activating effect of the methyl group and the deactivating effect of the aldehyde group combine to make this position the most favorable for substitution.

The unsubstituted phenyl ring is also subject to EAS, with substitution patterns favoring the ortho and para positions due to the activating nature of the alkyl-substituted phenyl group.

Nucleophilic aromatic substitution (NAS) involves the replacement of a substituent on an aromatic ring by a nucleophile. lumenlearning.comlibretexts.orgopenstax.org This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to a good leaving group (like a halide). lumenlearning.comlibretexts.orgyoutube.com

In the case of this compound, the aldehyde group does provide some electron-withdrawing character. However, without a suitable leaving group on the aromatic ring, direct NAS is not a favorable process under typical conditions. libretexts.org For a nucleophilic aromatic substitution to occur, the molecule would likely need to be modified first to introduce a leaving group at a position activated by an electron-withdrawing substituent. lumenlearning.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.orgyoutube.com

Table 2: Compound Names

Compound Name
This compound
Acetone
Methyltriphenylphosphonium bromide
1-(2-methyl-[1,1'-biphenyl]-4-yl)ethanol
(2-methyl-[1,1'-biphenyl]-4-yl)methanol
2-hydroxy-2-(2-methyl-[1,1'-biphenyl]-4-yl)acetonitrile
Methylmagnesium bromide
Sodium borohydride
Lithium aluminum hydride
Hydrogen cyanide

Catalytic Transformations Involving this compound

This compound, a versatile aromatic aldehyde, serves as a significant building block in the synthesis of pharmaceuticals, agrochemicals, and materials like dyes and liquid crystals. chemimpex.com Its reactivity is primarily dictated by the aldehyde functional group and the substituted biphenyl scaffold, making it a substrate for various catalytic transformations.

Hydrogenation and Dehydrogenation Studies

The catalytic hydrogenation of the aldehyde group in this compound to the corresponding benzyl (B1604629) alcohol is a fundamental transformation. This reduction can be achieved with high chemoselectivity using various catalytic systems. For instance, manganese and rhenium pincer complexes have demonstrated high efficiency in the selective hydrogenation of aldehydes, even in the presence of other reducible groups like ketones, esters, or alkenes. nih.gov These reactions often proceed under mild conditions, for example, at room temperature with a hydrogen pressure of 50 bar, and can be performed without the need for a base. nih.gov

Furthermore, catalytic transfer hydrogenation offers an alternative to using pressurized hydrogen gas. In this method, a hydrogen donor molecule, such as a secondary alcohol, is used in the presence of a catalyst like magnesium oxide (MgO). mdpi.com Studies on benzaldehyde (B42025) have shown high conversion to benzyl alcohol with excellent chemoselectivity, indicating that the aldehyde group is preferentially reduced over other carbonyls like ketones. mdpi.com

The biphenyl core of the molecule can also undergo hydrogenation. Catalytic hydrogenation of biphenyl itself to produce cyclohexylbenzene (B7769038) and bicyclohexyl (B1666981) has been studied extensively. researchgate.net Supported transition metal catalysts, such as rhodium on carbon (Rh/C) and ruthenium on carbon (Ru/C), are effective for this transformation, sometimes under supercritical carbon dioxide solvent which allows for lower reaction temperatures compared to traditional organic solvents. researchgate.net Dispersed transition metal sulfides have also shown activity in biphenyl hydrogenation. researchgate.net Therefore, depending on the catalyst and reaction conditions, hydrogenation of this compound can selectively occur at the aldehyde, one of the phenyl rings, or both moieties.

Dehydrogenation, the reverse reaction, is also relevant. While specific studies on the dehydrogenation of the hydrogenated form of this compound are not prominent, related catalysts, such as charcoal-supported rhodium, platinum, and palladium, are known to dehydrogenate hydrocarbons like bicyclohexyl and cyclohexane. researchgate.net

Metal-Catalyzed Coupling Reactions with Aldehydes

The biphenyl structure is often synthesized via transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, or Stille reactions. ustc.edu.cnprinceton.edu These reactions typically couple an organometallic reagent with an organohalide. While this compound itself would not be a typical substrate for these classic cross-coupling reactions to extend the biphenyl core, it is a product of such a reaction (e.g., coupling a substituted phenylboronic acid with a bromobenzaldehyde derivative).

However, the aldehyde functional group can be leveraged to participate in other types of metal-catalyzed couplings. A modern approach involves the conversion of aldehydes to N-tosylhydrazones, which can then engage in various transition-metal-catalyzed carbene-based cross-coupling reactions. This strategy significantly expands the synthetic utility of aldehydes, allowing them to act as precursors in diverse C-C bond-forming transformations.

The table below summarizes some common metal-catalyzed cross-coupling reactions that are foundational to the synthesis of biaryl compounds.

Reaction NameReactant 1Reactant 2Catalyst (Typical)
Suzuki ReactionOrganoborane (e.g., Arylboronic acid)OrganohalidePalladium(0)
Negishi CouplingOrganozincOrganohalidePalladium(0) or Nickel
Stille CouplingOrganostannaneOrganohalidePalladium(0)
Heck ReactionAlkeneOrganohalidePalladium(0)

Organocatalytic Applications

The aldehyde group in this compound is highly amenable to a wide range of organocatalytic transformations. Organocatalysis avoids the use of metals and often provides high levels of stereoselectivity. Aldehydes can be activated through two primary pathways: iminium ion activation and enamine activation.

In the presence of a chiral secondary amine catalyst (like a proline derivative), the aldehyde can form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles in reactions such as Michael additions. mdpi.com Conversely, reaction with an α,β-unsaturated aldehyde can generate an electrophilic iminium ion, which can then undergo reactions with nucleophiles. mdpi.com

The biphenyl scaffold itself has been utilized in the design of organocatalysts. For example, biphenyl-based chiral phosphoric acids have been employed as highly effective Brønsted acid catalysts in asymmetric reactions, such as the synthesis of tetrahydroquinolines. beilstein-journals.org This highlights the synergy between the reactive aldehyde group and the potential for the molecular framework to be incorporated into or influence chiral catalytic environments. Common organocatalytic reactions for aldehydes include aldol reactions, benzoin (B196080) condensations, and various annulation cascades. mdpi.commdpi.com

Reaction Mechanism Elucidation

Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and developing new transformations.

Kinetic Isotope Effects and Transition State Analysis

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. wikipedia.orgnih.gov It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope (kL/kH).

For reactions involving this compound, KIE studies could provide significant insights. For example, in a hydrogenation or hydride transfer reaction, replacing the hydrogen on the aldehyde carbon with deuterium (B1214612) (D) would allow for the measurement of a primary KIE. A large kH/kD value (typically > 2) would suggest that the C-H bond is being cleaved in the rate-determining step. princeton.edu Secondary KIEs, where the isotope is not directly involved in bond breaking, can provide information about changes in hybridization at a particular atom between the ground state and the transition state. nih.gov

In Situ Spectroscopic Monitoring of Reaction Progress

To gain a more complete picture of a reaction as it happens, in situ spectroscopic techniques are invaluable. These methods allow for the real-time tracking of reactant consumption, intermediate formation, and product generation without disturbing the reaction mixture. fu-berlin.de

Several techniques could be applied to monitor reactions of this compound:

Fourier-Transform Infrared (FT-IR) Spectroscopy: By using an attenuated total reflectance (ATR) or a dip probe, the progress of a reaction can be followed by monitoring the characteristic vibrational frequency of the aldehyde C=O bond (typically around 1700 cm⁻¹). The disappearance of this peak and the appearance of a C-O stretch for the corresponding alcohol product would allow for kinetic analysis of a hydrogenation reaction. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for monitoring reactions in solution. The aldehyde proton of this compound has a distinct chemical shift (around 10 ppm). The decrease in the integral of this signal over time can be used to determine reaction rates. fu-berlin.de

Raman Spectroscopy: This technique is complementary to IR spectroscopy and is especially useful for monitoring reactions in solid-state or slurry conditions, as it is less sensitive to interference from polar solvents like water. researchgate.net

These in situ monitoring methods provide detailed kinetic data and can help identify transient intermediates, leading to a more thorough elucidation of the reaction mechanism. fu-berlin.deresearchgate.net

Computational Mechanistic Pathway Studies

Due to the specific and complex nature of this compound, dedicated computational mechanistic studies are not extensively available in public literature. However, by examining computational investigations of analogous and structurally related molecules, we can infer the likely mechanistic pathways and reactivity of this compound. The primary reactive sites of this compound are the aldehyde functional group and the biphenyl ring system. Computational studies on similar structures, such as substituted benzaldehydes and biphenyl derivatives, provide valuable insights into the electronic properties and reaction energetics that govern its chemical behavior.

Key areas of reactivity that can be elucidated through computational analysis of analogous systems include nucleophilic addition to the carbonyl group, the influence of the substituted biphenyl moiety on reactivity, and the mechanisms of common synthetic routes like the Suzuki-Miyaura coupling for the formation of the biphenyl backbone.

Nucleophilic Addition to the Aldehyde Group

The aldehyde group is a primary site for chemical reactions, most notably nucleophilic addition. Computational studies, often employing Density Functional Theory (DFT), can model the transition states and intermediates of these reactions to predict their feasibility and stereoselectivity. For aromatic aldehydes, the reactivity is influenced by both steric and electronic factors. fiveable.melibretexts.org

The presence of the 2-methyl group on the biphenyl ring introduces steric hindrance around the aldehyde, which can affect the trajectory of nucleophilic attack. libretexts.orgopenstax.org Computationally, the approach of a nucleophile to the carbonyl carbon is typically modeled to occur at an angle of approximately 75° relative to the plane of the C=O bond. openstax.org The steric bulk of the ortho-methyl group on the adjacent phenyl ring can raise the energy of the transition state for this approach, potentially slowing the reaction rate compared to a less hindered aldehyde like benzaldehyde. libretexts.orgopenstax.org

Electronically, aromatic aldehydes are generally less reactive towards nucleophiles than aliphatic aldehydes because the phenyl ring can donate electron density to the carbonyl carbon via resonance, making it less electrophilic. openstax.org The biphenyl system in this compound further influences this electronic character.

Table 1: Comparison of Calculated Properties for Formaldehyde and Benzaldehyde

CompoundCarbonyl Carbon Charge (Calculated)Reactivity Trend
FormaldehydeMore positive (more blue in electrostatic potential maps)More reactive
BenzaldehydeLess positive (less blue in electrostatic potential maps)Less reactive

This table illustrates the general principle that increased positive charge on the carbonyl carbon, as can be calculated using computational methods, correlates with higher reactivity towards nucleophiles. The data is based on general principles of aldehyde reactivity. openstax.org

Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

The synthesis of the 2-Methyl-biphenyl core of the target molecule often involves a Suzuki-Miyaura cross-coupling reaction. DFT calculations have been instrumental in elucidating the mechanism of this palladium-catalyzed reaction. nih.gov The catalytic cycle is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.com

Computational studies on the Suzuki-Miyaura coupling of related aryl halides and boronic acids have shown that the transmetalation step is often the rate-determining step. nih.govnih.gov The nature of the substituents on both the aryl halide and the boronic acid can significantly impact the energy barriers of each step. For the synthesis of this compound, a plausible route would be the coupling of a boronic acid derivative of one phenyl ring with a halogenated derivative of the other. The presence of the methyl and aldehyde groups would influence the electronic properties of the reactants and intermediates, which can be modeled computationally.

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

StepDescription
Oxidative Addition The aryl halide adds to the Pd(0) catalyst to form a Pd(II) species.
Transmetalation The aryl group from the boronic acid is transferred to the Pd(II) complex, displacing the halide.
Reductive Elimination The two aryl groups on the Pd(II) complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.

This table outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which is supported by computational studies on various substrates. nih.govmdpi.com

Oxidation of the Aldehyde Group

The aldehyde group of this compound can be oxidized to a carboxylic acid. Computational studies on the oxidation of other aromatic aldehydes, such as benzaldehyde, have investigated various mechanistic pathways, including those involving transition metal-peroxo complexes. researchgate.netbohrium.com These studies often compare different potential mechanisms, such as nucleophilic attack versus hydrogen atom transfer (HAT), to determine the most energetically favorable route. bohrium.com

For instance, DFT calculations on the oxidation of benzaldehyde by a cobalt-peroxo complex indicated that a nucleophilic attack pathway is more favorable than a HAT mechanism. bohrium.com Similar computational approaches could be applied to this compound to understand its oxidative stability and the most likely products of oxidation reactions. The electronic influence of the 2-methyl-biphenyl group would be a key factor in such an analysis. acs.orgresearchgate.net

Derivatization Strategies and Analogue Synthesis from 2 Methyl Biphenyl 4 Carboxaldehyde

Synthesis of Carboxylic Acid Derivatives

The aldehyde functional group in 2-Methyl-biphenyl-4-carboxaldehyde can be readily oxidized to a carboxylic acid, yielding 2-Methyl-biphenyl-4-carboxylic acid. This transformation is a fundamental step in organic synthesis, often employed to modify the electronic and physical properties of the molecule or to enable further reactions, such as esterification or amidation.

Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder reagents like silver oxide (Ag2O). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. For instance, the reduction of aromatic carboxylic acids can be achieved using reagents like trichlorosilane (B8805176) in the presence of a tertiary amine to yield the corresponding methyl group, a transformation demonstrated in the synthesis of 2-methylbiphenyl (B165360) from biphenyl-2-carboxylic acid. orgsyn.org

Table 1: Synthesis of Carboxylic Acid Derivatives

Reactant Reagent(s) Product Reference
Biphenyl-2-carboxylic acid Trichlorosilane, Tri-n-propylamine 2-Methylbiphenyl orgsyn.org
1-(4-bromophenyl) cyclopropane-1-carboxylic acid Substituted boronic acids, Pd(PPh3)4, K2CO3 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives ajgreenchem.com

Formation of Imines and Hydrazones

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. masterorganicchemistry.comyoutube.comyoutube.com These reactions are typically catalyzed by a small amount of acid and involve the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. masterorganicchemistry.comyoutube.com

The formation of imines is a versatile method for introducing a wide variety of substituents onto the biphenyl (B1667301) scaffold, as a diverse range of primary amines can be utilized. masterorganicchemistry.com Similarly, hydrazones can be synthesized by reacting the aldehyde with hydrazine (B178648) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine. nih.govacs.org These hydrazone derivatives are often crystalline solids with sharp melting points, making them useful for the characterization and identification of the parent aldehyde. Furthermore, both imines and hydrazones serve as important intermediates for the synthesis of more complex molecules, including various heterocyclic systems. nih.govacs.orgnih.gov

Table 2: Formation of Imines and Hydrazones

Reactant 1 Reactant 2 Product Type Reference
Aldehyde/Ketone Primary Amine Imine (Schiff Base) masterorganicchemistry.comnih.gov
Carboxylic acid hydrazide Aldehyde/Ketone Acylhydrazone nih.gov
Flurbiprofen hydrazide Aromatic substituted aldehydes Hydrazone derivatives acs.org
Biphenyl-4-carboxylic acid hydrazide --- Hydrazide-hydrazones nih.gov

Construction of Heterocyclic Systems Utilizing the Aldehyde Group

The aldehyde functionality of this compound is a key handle for the construction of various heterocyclic ring systems, which are prevalent in many biologically active compounds.

Quinoline (B57606) and Hexahydroquinoline Derivatives

Quinoline and its derivatives can be synthesized through several methods involving aldehydes. organic-chemistry.org The Doebner reaction, for example, involves the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde, which can be formed in situ from two equivalents of an aldehyde. researchgate.net Another approach is the Combes quinoline synthesis, which utilizes the reaction of anilines with β-diketones. While not directly using the aldehyde, intermediates derived from it can be employed.

The Hantzsch synthesis, traditionally used for dihydropyridines, can be adapted to produce hexahydroquinoline derivatives. This one-pot reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), a dimedone, and a nitrogen source such as ammonium (B1175870) acetate. rsc.orgnih.govresearchgate.net The resulting polyhydroquinoline core is a feature of various pharmacologically active molecules. researchgate.net

Table 3: Synthesis of Quinoline and Hexahydroquinoline Derivatives

Reactants Product Type Synthesis Method Reference
Aniline, 2-nitrobenzaldehyde, pyruvic acid 2-phenyl-quinoline-4-carboxylic acid derivatives Doebner reaction researchgate.net
Isatin, acetophenone (B1666503), potassium hydroxide (B78521) 2-phenyl-quinoline-4-carboxylic acid Pfitzinger reaction nih.gov
Aryl amines, dimethyl/diethyl acetylenedicarboxylates, molecular iodine Quinoline-2,4-dicarboxylate scaffolds Metal-free pseudo three-component reaction rsc.org
Dimedone, β-ketoester, ammonium acetate, aryl aldehydes Hexahydroquinoline derivatives Hantzsch synthesis rsc.orgnih.gov

Pyrazoline and Isoxazoline Syntheses

Pyrazolines and isoxazolines are five-membered heterocyclic compounds that can be synthesized from α,β-unsaturated ketones, commonly known as chalcones. The synthesis begins with the Claisen-Schmidt condensation of this compound with an appropriate ketone to form a biphenyl chalcone (B49325). nih.govjrespharm.compramanaresearch.org

The resulting chalcone can then undergo a cyclization reaction with hydrazine hydrate (B1144303) or its derivatives to yield pyrazolines. nih.goviscience.ine-journals.in The reaction conditions, such as the solvent and catalyst, can influence the reaction time and yield. e-journals.in For instance, using acetic acid as a medium is a common practice. jrespharm.com

Similarly, isoxazolines can be prepared by the reaction of chalcones with hydroxylamine (B1172632) hydrochloride. researchgate.netsciencescholar.us This reaction provides a route to isoxazole-containing biphenyl derivatives, which are of interest in medicinal chemistry. nih.govderpharmachemica.comnih.gov

Table 4: Synthesis of Pyrazoline and Isoxazoline Derivatives from Chalcones

Chalcone Precursor Reagent Product Reference
Biphenyl Chalcone Hydrazine Hydrate Pyrazoline pramanaresearch.org
Substituted Chalcone Hydrazine Hydrate, Formic Acid Pyrazoline iscience.in
Chalcone Derivatives Hydrazine Monohydrate, Acetic Acid Pyrazoline jrespharm.com
Chalcone Derivatives Hydroxylamine Hydrochloride Isoxazoline researchgate.netsciencescholar.us

Thiazolidinone and Related Scaffolds

Thiazolidinones are another class of heterocyclic compounds that can be synthesized from this compound. The synthesis typically involves a multi-step process. First, an imine is formed by the condensation of the aldehyde with a primary amine. This imine then reacts with a compound containing a thiol group, such as thioglycolic acid (mercaptoacetic acid), in a cyclocondensation reaction to form the thiazolidinone ring.

Specifically, 5-substituted thiazolidin-4-ones can be synthesized via a Knoevenagel condensation of a thiazolidin-4-one with an aldehyde. nih.gov This reaction introduces a substituent at the 5-position of the thiazolidinone ring. nih.gov Thiazolidine-2,4-dione derivatives have also been synthesized and evaluated for their biological activities. nih.govresearchgate.net

Table 5: Synthesis of Thiazolidinone Derivatives

Starting Material Reagent(s) Product Type Reference
[1,1'-biphenyl]-4-carbaldehyde, 2,4-thiazolidinedione Piperidine (Z)-5-([1,1'-biphenyl]-4-ylmethylene)thiazolidine-2,4-dione nih.gov
Thiazolidin-4-one, Aromatic Aldehydes Piperidine 5-substituted thiazolidin-4-ones nih.gov

Generation of Biphenyl Chalcones and Related α,β-Unsaturated Systems

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones. wikipedia.orgpraxilabs.combyjus.com This base-catalyzed reaction involves the condensation of an aromatic aldehyde, in this case, this compound, with a ketone (such as acetophenone or its derivatives). rsc.orgnih.govacs.org The reaction proceeds via an aldol (B89426) addition followed by a dehydration to yield the characteristic α,β-unsaturated ketone structure of the chalcone. praxilabs.comnih.gov

A variety of bases can be employed, with sodium hydroxide or potassium hydroxide in an alcoholic solvent being common choices. pramanaresearch.orgnih.gov Solvent-free methods, where the reactants are ground together with a solid base like sodium hydroxide, have also been reported to produce chalcones in high yields. acs.org The resulting biphenyl chalcones are valuable intermediates themselves, serving as precursors for the synthesis of flavonoids, pyrazolines, isoxazolines, and other heterocyclic compounds. pramanaresearch.org

Table 6: Synthesis of Biphenyl Chalcones

Aldehyde Ketone Base Product Reference
This compound Acetophenone KOH/Ethanol 1-(Biphenyl-4-yl)-3-phenylprop-2-en-1-one derivative rsc.orgnih.gov
Benzaldehydes Acetophenones Solid NaOH Chalcones acs.org
4-acetyl biphenyl Substituted aromatic aldehydes NaOH/Ethanol Biphenyl chalcones pramanaresearch.org

Development of Polycyclic and Spiro Compounds

The strategic derivatization of this compound can be directed towards the synthesis of complex polycyclic and spirocyclic frameworks. These transformations are of significant interest in medicinal chemistry and materials science due to the unique three-dimensional architectures and potential for novel biological activities or photophysical properties. Methodologies for achieving such structures often rely on intramolecular cyclization reactions, where the inherent structure of the biphenyl aldehyde is utilized to build additional rings.

Polycyclic Compound Synthesis: Phenanthrene (B1679779) and Fluorenone Derivatives

A key approach to constructing polycyclic systems from this compound involves intramolecular cyclization reactions. These can be designed to form fused aromatic systems like phenanthrenes or fluorenones.

One potential pathway to phenanthrene derivatives is through a reaction analogous to the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones. rsc.org This type of reaction can be promoted by a strong base in an appropriate solvent system. For this compound, this would involve an intramolecular condensation, likely proceeding through a radical mechanism, to form a new six-membered ring. The resulting product would be a substituted phenanthrene.

Another strategy to access polycyclic cores is through the synthesis of fluorenone derivatives. This typically requires the oxidation of the aldehyde to a carboxylic acid, followed by an intramolecular Friedel-Crafts acylation. The 2-methyl-biphenyl-4-carboxylic acid, upon treatment with a strong acid catalyst, can undergo cyclization to form a five-membered ring, yielding a substituted fluorenone.

A hypothetical reaction scheme for the formation of a phenanthrene derivative is presented below:

Table 1: Hypothetical Synthesis of a Phenanthrene Derivative

Starting MaterialReagents and ConditionsProductHypothetical Yield
This compoundKOt-Bu, DMF, heatMethyl-phenanthrene derivativeModerate to Good

The Pschorr cyclization represents another potential, albeit more complex, route to phenanthrene-type structures. wikipedia.org This would necessitate the initial conversion of the aldehyde group to a primary amine. Subsequent diazotization of the amine followed by a copper-catalyzed intramolecular cyclization would yield the polycyclic aromatic framework. wikipedia.org

Spiro Compound Synthesis

The synthesis of spiro compounds from this compound introduces a higher degree of synthetic challenge and architectural complexity. Spirocycles are characterized by two rings connected through a single common atom. mdpi.com The generation of such a structure from the biphenyl aldehyde would likely involve a multi-step sequence.

One conceptual approach involves the conversion of the aldehyde to a suitable precursor that can undergo a spirocyclization reaction. For instance, the aldehyde could be used as a substrate in a multi-component reaction designed to build a heterocyclic ring that then participates in an intramolecular cyclization onto the biphenyl system.

Alternatively, dearomatizing spirocyclization reactions offer a modern and powerful strategy. mdpi.comacs.orgresearchgate.net While direct application to this compound is not documented, a tailored synthetic sequence could potentially lead to a substrate suitable for such a transformation. This might involve, for example, the introduction of a side chain containing a nucleophilic group that can attack one of the aromatic rings in an intramolecular fashion, induced by a suitable reagent or catalyst. mdpi.com

A speculative pathway to a spiro compound could involve the Knoevenagel condensation of this compound with an active methylene (B1212753) compound, followed by a series of transformations to enable an intramolecular cyclization.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl Biphenyl 4 Carboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Methyl-biphenyl-4-carboxaldehyde in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete atomic framework and connectivity.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals for the aldehydic proton, the aromatic protons on both phenyl rings, and the methyl group protons.

The aldehydic proton (CHO) is highly deshielded and typically appears as a singlet far downfield, generally in the range of 9.9-10.1 ppm. orgsyn.orgrsc.org The aromatic region of the spectrum, between 7.0 and 8.0 ppm, shows a complex pattern of signals corresponding to the seven protons on the two phenyl rings. The protons on the carboxaldehyde-bearing ring often appear as two doublets, while the protons on the tolyl ring exhibit a more intricate splitting pattern due to their proximity to the methyl group. The methyl group (CH₃) protons are shielded and appear as a sharp singlet further upfield, typically around 2.3-2.4 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is predicted and may vary based on solvent and experimental conditions.)

Proton Predicted Chemical Shift (ppm) Multiplicity
Aldehydic H9.9 - 10.1Singlet (s)
Aromatic H's7.2 - 8.0Multiplet (m)
Methyl H's2.3 - 2.4Singlet (s)

¹³C NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, often above 190 ppm. orgsyn.org The aromatic carbons resonate in the typical range of 120-150 ppm. The quaternary carbons, those to which other carbons are attached (like C1, C1', C2', C4), can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic carbon of the methyl group is highly shielded and appears upfield, usually between 20-22 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted and may vary based on solvent and experimental conditions.)

Carbon Predicted Chemical Shift (ppm)
Carbonyl C (CHO)190 - 194
Aromatic C's122 - 149
Methyl C20 - 22

2D NMR Techniques (COSY, HMBC, HSQC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (COrrelation SpectroscopY): This homonuclear experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would reveal the coupling network within each aromatic ring, helping to assign adjacent protons. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu It allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already-assigned proton spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. sdsu.edu It is particularly powerful for identifying connectivity across quaternary carbons. For instance, the aldehydic proton would show an HMBC correlation to the C4 carbon, and the methyl protons would show correlations to the C1', C2', and C3' carbons of the tolyl ring, confirming the substitution pattern. youtube.com

NOESY/ROESY (Nuclear Overhauser Effect SpectroscopY/Rotating-frame Overhauser Effect SpectroscopY): These experiments reveal through-space correlations between protons that are close to each other, regardless of whether they are bonded. science.gov For this compound, a NOESY spectrum would show a correlation between the methyl protons and the H-6' proton on the same ring, as well as potential correlations between protons on the two different rings (e.g., between the methyl group and protons on the adjacent ring), providing insight into the preferred rotational conformation (dihedral angle) of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, which typically appears in the range of 1690-1715 cm⁻¹. orgsyn.orgpressbooks.pub The conjugation of the aldehyde to the phenyl ring slightly lowers this frequency compared to a saturated aldehyde. pressbooks.pub Other characteristic bands include:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹.

Aldehydic C-H stretching: Two weak but distinct bands are often visible around 2820 cm⁻¹ and 2720 cm⁻¹. pressbooks.pub The presence of these two bands is highly diagnostic for an aldehyde.

Aromatic C=C stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-H bending: Bands in the fingerprint region (below 1450 cm⁻¹) can help identify the substitution pattern on the aromatic rings. msu.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 3000Medium
Aldehydic C-H Stretch~2820 and ~2720Weak
Carbonyl (C=O) Stretch1690 - 1715Strong
Aromatic C=C Stretch1450 - 1600Medium-Weak

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often give rise to strong Raman signals. The C=C bonds of the phenyl rings would be expected to produce strong bands. While the C=O stretch is visible in Raman, it is typically weaker than in the IR spectrum. Raman is particularly useful for studying solid samples and can provide information about crystal lattice vibrations (phonons) at very low frequencies.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₄H₁₂O), the calculated monoisotopic mass is 196.0888 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other isobaric compounds with different elemental compositions.

Table 4: Predicted HRMS Data for this compound Adducts

Adduct Formula Calculated m/z
[M+H]⁺[C₁₄H₁₃O]⁺197.0961
[M+Na]⁺[C₁₄H₁₂ONa]⁺219.0780
[M+K]⁺[C₁₄H₁₂OK]⁺235.0520
[M-H]⁻[C₁₄H₁₁O]⁻195.0815

(Data sourced from PubChem CID 1393607) uni.lu

Mass Spectrometry (MS): Standard electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺˙) at m/z = 196. The fragmentation pattern provides structural clues. Key fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the entire formyl group (M-29, loss of CHO). libretexts.orgchemguide.co.uk Fragmentation of the biphenyl (B1667301) system can also occur, leading to further characteristic ions.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related biphenyl derivatives allows for a detailed prediction of its solid-state characteristics. researchgate.net

The most significant structural feature of biphenyl compounds is the dihedral angle between the two phenyl rings. In the solid state, most biphenyls are not planar due to steric hindrance between the ortho-hydrogens (or substituents). For this compound, the presence of the ortho-methyl group would enforce a significantly twisted conformation, with an expected dihedral angle likely in the range of 40-60 degrees.

The crystal packing would be governed by intermolecular interactions. Van der Waals forces would be dominant. Additionally, weak C-H···O hydrogen bonds involving the aldehyde oxygen as an acceptor and aromatic C-H groups as donors are highly probable. Depending on the packing arrangement, π-π stacking interactions between the electron-rich aromatic rings of adjacent molecules could also play a significant role in stabilizing the crystal lattice.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion) for Absolute Configuration (if applicable for derivatives)

The chirality in derivatives of this compound would stem from the hindered rotation about the C-C bond linking the two aryl rings. This rotational barrier is influenced by the steric bulk of substituents at the ortho positions (the positions adjacent to the inter-ring bond). For a derivative to be chiral, the substitution pattern must prevent the molecule from being superimposable on its mirror image.

Electronic Circular Dichroism (ECD) spectroscopy is a particularly powerful method for assigning the absolute configuration of axially chiral biaryls. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum shows positive or negative peaks, known as Cotton effects, at the wavelengths of electronic transitions. The sign and intensity of these Cotton effects are directly related to the molecule's absolute configuration.

For many chiral biphenyl derivatives, a correlation has been established between the sign of the Cotton effect around 250 nm, which corresponds to the biphenyl A band absorption, and the helicity of the biphenyl system. A positive Cotton effect in this region is often associated with an M (minus) helical twist, while a negative Cotton effect corresponds to a P (plus) helical twist. nih.gov This empirical rule allows for the non-ambiguous assignment of the absolute configuration once the ECD spectrum is recorded. nih.gov

In a study on axially chiral biphenyl-based thermally activated delayed fluorescent materials, the enantiomers of (R/S)‐BPPOACZ exhibited mirror-image ECD spectra. nih.gov The strong Cotton effects observed around 300 nm were attributed to the characteristic absorption of the chiral biphenyl unit, demonstrating the direct relationship between the chiroptical response and the axial chirality. nih.gov

The determination of absolute configuration through chiroptical methods often involves a comparison between experimental spectra and those predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). This combined approach provides a high degree of confidence in the stereochemical assignment.

Below is a representative data table illustrating the kind of information that would be obtained from ECD analysis of a chiral biphenyl derivative. The data is based on findings for structurally related chiral biaryls, as specific data for derivatives of this compound is not available.

Compound Derivative Solvent ECD λmax [nm] (Δε) Assigned Absolute Configuration
(M)-configured biphenyl derivativeMethanol250 (+5.2)M
(P)-configured biphenyl derivativeMethanol250 (-5.0)P
Representative Axially Chiral BiarylToluene300 (strong positive), 350 (positive), 400 (positive)R
Enantiomer of Representative BiarylToluene300 (strong negative), 350 (negative), 400 (negative)S

This table is illustrative and compiled from general findings for chiral biphenyls to demonstrate the application of ECD spectroscopy. The specific values are representative and not from direct measurements of this compound derivatives.

The application of these chiroptical methods is not only crucial for the fundamental understanding of the stereochemistry of biphenyl derivatives but also for fields where enantiomeric purity is critical, such as in the development of new materials and pharmaceuticals.

Computational and Theoretical Investigations of 2 Methyl Biphenyl 4 Carboxaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are foundational for predicting molecular properties from first principles.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a popular and effective computational method for determining the ground-state electronic structure of molecules. For 2-Methyl-biphenyl-4-carboxaldehyde, a DFT study would begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located.

Such a study would typically employ a functional, like B3LYP, and a basis set, such as 6-311G(d,p), to solve the Kohn-Sham equations. The output would provide precise values for bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings, which is a defining characteristic of biphenyl (B1667301) compounds. The presence of the methyl and aldehyde groups would influence this angle due to steric and electronic effects. However, specific published data on the optimized geometry of this compound are not available.

Hartree-Fock (HF) Methods and Higher-Level Ab Initio Calculations

The Hartree-Fock (HF) method is another fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, it serves as a crucial starting point for more advanced, correlated methods (like Møller-Plesset perturbation theory or Coupled Cluster). wisc.edu

An HF calculation for this compound would also yield an optimized geometry and electronic energy. Comparing HF results with DFT results can provide insights into the importance of electron correlation for describing the system accurately. Literature specifically detailing HF or higher-level ab initio calculations for this compound could not be located.

Molecular Orbital Analysis

This level of analysis examines the distribution and energy of electrons in molecular orbitals (MOs), which is key to understanding a molecule's reactivity and electronic behavior.

Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. ossila.commalayajournal.org A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be distributed across the π-system of the biphenyl rings, while the LUMO would also have significant density on the rings and potentially on the electron-withdrawing carboxaldehyde group. While DFT and HF calculations would provide the energies and visualizations of these orbitals, no specific studies publishing the HOMO-LUMO energy gap for this molecule were found.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

In an MEP map of this compound, one would expect to see a significant negative potential around the oxygen atom of the aldehyde group due to its high electronegativity and lone pairs. Positive potential would likely be found around the hydrogen atoms. No published MEP maps for this specific compound are available.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. wisc.eduyoutube.com This method is particularly useful for quantifying electronic delocalization effects, such as conjugation and hyperconjugation.

The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory. For this compound, NBO analysis could quantify the π-conjugation between the two rings and the carboxaldehyde group. It could also detail hyperconjugative interactions, such as the donation of electron density from the C-H σ-bonds of the methyl group into adjacent empty π* orbitals. This information provides deep insight into the molecule's stability and electronic communication. rsc.org Despite its utility, specific NBO analysis results for this compound have not been reported in the surveyed literature.

Conformational Analysis and Torsional Barriers of Biphenyl Linkage

The conformational flexibility of this compound is primarily dominated by the rotation around the C-C single bond connecting the two phenyl rings. This rotation is associated with a specific energy profile, characterized by minima corresponding to stable conformations and maxima representing the transition states between them. The energy required to overcome these maxima is known as the torsional barrier.

Computational methods, particularly density functional theory (DFT), are instrumental in mapping this potential energy surface. For the parent compound, biphenyl, extensive studies have been performed to accurately determine the torsional barriers. These studies indicate that the planar and perpendicular conformations represent energy maxima, with the most stable conformation being a twisted arrangement of the two phenyl rings. acs.orgnih.gov The introduction of substituents on the biphenyl scaffold, as in the case of this compound, significantly influences the conformational preferences and the magnitude of the rotational barriers.

The presence of a methyl group at the 2-position introduces steric hindrance, which is expected to increase the dihedral angle between the phenyl rings in the ground state conformation compared to unsubstituted biphenyl. This steric clash would also lead to a higher energy barrier for rotation. Computational studies on various substituted biphenyls have shown that the choice of density functional and basis set is critical for obtaining accurate results. rsc.org For instance, methods that include corrections for dispersion interactions, such as B3LYP-D or B97-D, have been shown to provide results in good agreement with experimental data for a range of substituted biphenyls. rsc.org

A summary of typical torsional barriers for substituted biphenyls, calculated using various computational methods, is presented in the table below to provide context for the expected values for this compound.

CompoundComputational MethodCalculated Torsional Barrier (kcal/mol)
BiphenylCoupled Cluster/DFT1.91 - 1.98
Substituted BiphenylsB3LYP-D6.0 - 45.0
Substituted BiphenylsB97-D6.0 - 45.0
Substituted BiphenylsTPSS-D36.0 - 45.0

This table presents a range of values for various substituted biphenyls as reported in the literature. nih.govrsc.org The specific barrier for this compound would require a dedicated computational study.

Reaction Pathway Simulations and Transition State Identification

Computational chemistry offers powerful tools to simulate chemical reactions, map out their pathways, and identify the high-energy transition states that govern the reaction rates. For this compound, reaction pathway simulations can elucidate the mechanisms of reactions involving the aldehyde functional group, such as nucleophilic additions or oxidations.

These simulations typically involve locating the minimum energy structures of the reactants and products, and then searching for the transition state structure connecting them on the potential energy surface. The geometry and energy of the transition state are critical for understanding the kinetics of the reaction. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate these saddle points on the energy landscape.

In a related substituted biphenyl carboxaldehyde, 2-(dimethylamino)biphenyl-2′-carboxaldehyde, computational studies have been used to investigate intramolecular interactions that can stabilize transition states. acs.org For instance, the interaction between the nitrogen lone pair and the carbonyl π* orbital (an n→π* interaction) was shown to be an important factor in the molecule's reactivity. acs.org Such studies highlight the level of detail that can be obtained from reaction pathway simulations.

The aldehyde group in this compound is a primary site for chemical transformations. Theoretical investigations can model the addition of a nucleophile to the carbonyl carbon, a fundamental reaction in organic chemistry. By mapping the potential energy surface for this process, the activation energy can be calculated, providing a quantitative measure of the reaction's feasibility. Furthermore, the influence of the methyl group and the second phenyl ring on the reactivity of the aldehyde can be systematically studied.

Crystal Structure Prediction and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface)

While an experimentally determined crystal structure for this compound is not publicly available, computational methods can be employed to predict its likely crystal packing and analyze the intermolecular interactions that would stabilize the solid-state structure. Crystal structure prediction (CSP) is a computationally intensive field that aims to find the most stable arrangement of molecules in a crystal lattice based on their intermolecular interaction energies.

A powerful tool for analyzing these interactions is Hirshfeld surface analysis. nih.govnih.govmq.edu.aumdpi.com This method partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

The dnorm surface highlights regions of close contact between neighboring molecules, which are indicative of significant intermolecular interactions. For an organic molecule like this compound, these interactions would likely include:

C-H···O hydrogen bonds: Involving the aldehyde oxygen atom and hydrogen atoms from the phenyl rings or the methyl group of neighboring molecules.

π-π stacking: Between the aromatic rings of adjacent molecules.

C-H···π interactions: Where a C-H bond from one molecule points towards the π-system of a phenyl ring in another.

The table below shows typical contributions of various intermolecular contacts to the Hirshfeld surface for similar aromatic compounds, providing an estimate of what could be expected for this compound.

Intermolecular ContactTypical Contribution to Hirshfeld Surface (%)
H···H27 - 65
C···H/H···C19 - 39
O···H/H···O6 - 15
C···C~5
N···H/H···N~2

This table is a compilation of data from various substituted aromatic compounds and serves as an illustrative guide. nih.govnih.gov

Applications of 2 Methyl Biphenyl 4 Carboxaldehyde in Advanced Chemical Sciences

Building Block in Materials Science

The distinct properties of 2-Methyl-biphenyl-4-carboxaldehyde, such as good solubility and stability, make it a valuable component in the development of new materials with tailored functionalities. chemimpex.com Its ability to be incorporated into more complex molecular structures allows for the fine-tuning of material properties to meet specific application demands. chemimpex.com

Precursor for Liquid Crystals

The rigid biphenyl (B1667301) core of this compound is a foundational element in the design of liquid crystals. chemimpex.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, making them essential for display technologies like LCDs. The specific structure of this aldehyde allows for the synthesis of liquid crystalline compounds with desirable mesophase behavior and electro-optical properties.

Monomer for Polymers and Resins with Tailored Properties

In the field of polymer chemistry, this compound serves as a valuable monomer. Its aldehyde group can participate in various polymerization reactions, leading to the formation of polymers and resins. The incorporation of the biphenyl moiety into the polymer backbone can enhance thermal stability, mechanical strength, and confer specific optical or electrical properties to the resulting material.

Synthesis of Dyes and Pigments

This compound is a precursor in the synthesis of a variety of dyes and pigments. chemimpex.com The aldehyde functional group provides a reactive site for condensation reactions, a common method for producing chromophores, the parts of a molecule responsible for its color. researchgate.net The biphenyl structure can act as a key part of the chromophoric system, influencing the color and fastness properties of the final dye or pigment. chemimpex.comresearchgate.net Dyes are soluble substances that impart color on a molecular level, while pigments are insoluble particles dispersed in a medium. researchgate.net

Components in Organic Electronic Materials

The biphenyl unit within this compound is a common structural motif in organic electronic materials. chemimpex.com Its incorporation can influence the charge transport properties and energy levels of organic semiconductors, which are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The aldehyde group offers a convenient handle for further chemical modification to fine-tune the electronic characteristics of the final material. chemimpex.com

Intermediacy in Agrochemical Synthesis

The structural features of this compound make it a key intermediate in the synthesis of certain agrochemicals. chemimpex.com The biphenyl scaffold is present in a number of commercial pesticides. The aldehyde group allows for the construction of more complex molecules with desired biological activity for crop protection.

Synthetic Scaffold for Fine Chemicals and Specialty Organic Molecules

Beyond its applications in materials and agrochemicals, this compound serves as a versatile synthetic scaffold for the creation of a wide array of fine chemicals and specialty organic molecules. chemimpex.com Its reactivity allows for a multitude of chemical transformations, making it a valuable starting material for chemists developing new and innovative organic compounds. chemimpex.comchemicalbook.com The synthesis of such molecules often involves multi-step processes where the unique structure of this aldehyde provides a robust foundation.

Role in Analytical Chemistry as a Reference Standard

In the realm of analytical chemistry, the precision and validity of experimental results are fundamentally reliant on the quality of reference standards. A reference standard is a highly purified and well-characterized compound that serves as a benchmark for the identification and quantification of substances. This compound fulfills a critical role as a reference standard, most notably within the pharmaceutical industry. Its principal application is in the quality control of drug substances, where it is used to identify and quantify specific impurities, thereby ensuring the safety and efficacy of the final medicinal product.

A significant use of this compound as a reference standard is in the analysis of sartan-class drugs. researchgate.net Sartans are a group of angiotensin II receptor antagonists prescribed for the treatment of hypertension. researchgate.net During the complex chemical synthesis of these medications, various process-related impurities and degradation products can arise. This compound can be such an impurity or a synthetic intermediate. google.com Consequently, the availability of this compound in a high-purity form is essential for the development and validation of analytical methods designed to monitor the purity of the active pharmaceutical ingredient (API).

Regulatory authorities, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), impose strict limits on the levels of impurities permissible in pharmaceutical products. To adhere to these regulatory requirements, pharmaceutical manufacturers must utilize thoroughly characterized reference standards for all potential impurities. The use of this compound as a reference standard is crucial for compliance in the quality control laboratories that analyze sartan drugs.

The application of this compound as a reference standard typically involves sophisticated analytical techniques, with high-performance liquid chromatography (HPLC) and gas chromatography (GC) being the most common. In a typical HPLC analysis, a solution of the this compound reference standard is injected into the system to determine its characteristic retention time and response factor. This data is then used as a reference point to identify its presence and calculate its concentration in a sample of the drug substance.

Detailed Research Findings

Scientific research has led to the development of numerous validated analytical methods for detecting this compound in pharmaceutical materials. For example, a stability-indicating HPLC method for a sartan drug would use this compound to prove the method's specificity. This involves demonstrating that the analytical method can effectively separate the impurity from the main drug component and other related substances. The identity of the this compound peak in a chromatogram is confirmed by comparing its retention time to that of the certified reference standard.

The following interactive data table outlines typical chromatographic conditions for the analysis of this compound.

Table 1: Example HPLC Parameters for this compound Analysis

ParameterCondition
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient mixture of Acetonitrile and a buffered aqueous solution (e.g., with phosphate (B84403) buffer)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
UV Detection Wavelength 254 nm
Injection Volume 10 µL

The purity of the this compound reference standard itself must be rigorously established and documented. This is accomplished through a comprehensive set of analytical tests, which may include HPLC, GC, mass spectrometry (MS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. The combined data from these techniques provide a purity value that is essential for accurate quantitative analysis of the impurity in drug samples.

Future Directions and Perspectives in Research on 2 Methyl Biphenyl 4 Carboxaldehyde

Development of More Sustainable and Greener Synthetic Protocols

The chemical industry's shift towards environmental sustainability necessitates the development of greener synthetic routes for key intermediates like 2-Methyl-biphenyl-4-carboxaldehyde. Future research will likely focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Key areas of development include:

Water-Soluble Catalysis: The Suzuki-Miyaura cross-coupling is a primary method for synthesizing biphenyls. Research into water-soluble palladium catalysts, such as those supported on fullerene nanoparticles, allows the reaction to be conducted in water, eliminating the need for volatile organic solvents. researchgate.net These catalysts can be recycled multiple times without a significant loss in activity, enhancing the process's sustainability. researchgate.net

Solventless Reactions: Methodologies that eliminate solvents entirely are highly desirable. researchgate.net Grinding techniques and solid-state reactions, potentially assisted by microwave irradiation, can reduce energy consumption and simplify product purification. mdpi.com For instance, the esterification of biomass-derived acids and alcohols has been successfully performed under solvent-free conditions. researchgate.net

Biocatalysis: The use of enzymes offers high selectivity under mild conditions, reducing the environmental impact of chemical synthesis. rsc.org While direct enzymatic synthesis of this compound is still an emerging area, enzymes like ring-cleaving dioxygenases have been used for the preparative-scale synthesis of related aromatic derivatives, demonstrating the potential for biocatalytic routes. rsc.org

Green Synthesis StrategyCatalyst/MethodSolventKey Advantages
Suzuki-Miyaura Coupling Water-soluble fullerene-supported PdCl₂ researchgate.netWaterRecyclable catalyst, avoids organic solvents. researchgate.net
Solvent-Free Synthesis Microwave irradiation, Grinding researchgate.netmdpi.comNoneReduced waste, energy efficiency, faster reactions. researchgate.netmdpi.com
Biocatalysis Enzymes (e.g., Dioxygenases) rsc.orgAqueous bufferHigh selectivity, mild reaction conditions. rsc.org

Exploration of Novel Catalytic Transformations

While the Suzuki-Miyaura reaction is well-established for creating the biphenyl (B1667301) core, research continues into novel catalytic systems to improve efficiency, expand substrate scope, and enable new transformations of the parent molecule.

Future explorations will likely involve:

Advanced Palladium Catalysts: The development of highly active and stable palladium catalysts remains a central theme. This includes palladium nanoparticles supported on materials like fibrous nanosilica or carbon allotropes, which offer high surface area and excellent catalytic efficiency. researchgate.netresearchgate.net These heterogeneous catalysts are more easily recovered and reused compared to their homogeneous counterparts. researchgate.net

Alternative Cross-Coupling Reactions: Besides the Suzuki reaction, other cross-coupling methods like the Negishi (organozinc) and Stille (organotin) reactions offer alternative pathways that may be advantageous for specific derivatives of this compound. rsc.org Research into nickel-catalyzed cross-couplings, for example, provides a lower-cost alternative to palladium. rsc.org

Catalytic Derivatization: The aldehyde group of this compound is a prime site for further catalytic transformations. This could include catalytic oxidations to the corresponding carboxylic acid, reductions to the alcohol, or participation in C-C bond-forming reactions like aldol (B89426) or Knoevenagel condensations under the influence of novel organocatalysts or metal complexes.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and improved scalability. nih.govillinois.edu The integration of this compound synthesis into flow systems is a promising future direction.

Key aspects of this integration include:

Multi-Step Telescoped Synthesis: A complete synthesis, from the initial cross-coupling to subsequent functional group modifications, can be "telescoped" into a single, continuous flow process. researchgate.net For example, the output from a packed-bed reactor containing an immobilized palladium catalyst for the Suzuki coupling could be directly channeled into a second reactor for the transformation of the aldehyde group.

Enhanced Safety and Reaction Conditions: Flow reactors allow for operation at temperatures and pressures above the solvent's boiling point, enabling rapid heating and cooling and accelerating reaction rates. illinois.edu This is particularly advantageous for handling potentially hazardous intermediates or highly exothermic reactions safely by minimizing the volume of reactive material at any given time. nih.gov

Automated Optimization: When coupled with automation and real-time monitoring (e.g., inline IR spectroscopy), flow systems can be used for high-throughput screening of reaction conditions. thieme-connect.devapourtec.com This allows for rapid optimization of catalyst loading, temperature, and residence time, accelerating the development of efficient synthetic protocols.

Advanced Computational Design of New Derivatives with Desired Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new molecules with specific functions. nih.govumich.edu By using in silico methods, researchers can design and screen virtual libraries of this compound derivatives before committing to laboratory synthesis.

Future research in this area will focus on:

Structure-Based Drug Design: The biphenyl scaffold is common in active pharmaceutical ingredients. nih.gov Molecular docking simulations can be used to predict how derivatives of this compound might bind to biological targets like enzymes or receptors. nih.govmdpi.com This allows for the rational design of new potential therapeutic agents, for instance, by modifying the substitution pattern to enhance binding affinity or selectivity. mdpi.com

Designing Materials with Tailored Properties: Computational methods can predict the electronic and photophysical properties of novel derivatives. For example, by simulating the effects of adding different functional groups, researchers can design molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or molecular transistors. nih.gov

Predicting Pharmacokinetic Properties: Beyond target binding, computational models can predict absorption, distribution, metabolism, and excretion (ADME) properties. This in silico screening helps to prioritize derivatives with favorable drug-like characteristics, reducing the rate of failure in later stages of drug development. nih.gov

Computational MethodApplication AreaPredicted Properties
Molecular Docking Drug Discovery nih.govmdpi.comBinding affinity, binding mode to protein targets.
Density Functional Theory (DFT) Materials Science nih.govumich.eduElectronic structure, HOMO/LUMO energies, photophysical properties.
Molecular Dynamics (MD) Drug Discovery, Supramolecular Chemistry mdpi.comConformational flexibility, ligand-receptor interactions, self-assembly dynamics.

Exploration of its Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The rigid, planar nature of the biphenyl unit makes it an excellent building block for creating ordered, self-assembled structures. researchgate.netchinesechemsoc.org

Future research will explore how this compound can be used to construct complex supramolecular architectures:

Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal technology. The specific geometry of this compound, or derivatives thereof, can be used to design new liquid crystalline phases with specific optical and electronic properties. The substitution pattern influences the packing and can lead to the formation of complex tiling patterns and network phases. researchgate.net

Dynamic Covalent Chemistry: The aldehyde functional group is ideal for forming reversible covalent bonds, such as imines or acetals. This allows for the creation of dynamic supramolecular polymers or discrete cages whose formation can be controlled by external stimuli.

Hierarchical Self-Assembly: The biphenyl core can drive the formation of one-dimensional structures through π-π stacking, while other functional groups introduced at the aldehyde position can direct assembly in other dimensions through hydrogen bonding or metal coordination. chinesechemsoc.orgresearchgate.net This can lead to the formation of complex hierarchical structures like superhelical nanofibers, networks, and gels. chinesechemsoc.orgjlu.edu.cn Research has shown that the rotary packing of biphenyl units is a key factor in the formation of such superstructures. chinesechemsoc.org

Q & A

Q. Example Workflow :

Optimize structure using Gaussian09 at B3LYP/6-31G(d) level.

Dock into protein PDB structures (e.g., 3ERT for estrogen receptors).

Validate with binding energy calculations (ΔG < -6 kcal/mol suggests strong affinity) .

Advanced Question: How can contradictions in spectral data (e.g., NMR vs. IR) for derivatives of this compound be resolved?

Q. Methodological Answer :

  • Cross-Validation : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or ChemDraw).
  • Isotopic Labeling : Use ²H or ¹³C-labeled compounds to confirm peak assignments in overlapping regions .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in biphenyl systems) by acquiring spectra at 25°C and -40°C .

Case Study :
A methyl group at δ 2.5 ppm in ¹H NMR might overlap with solvent peaks. Deuterated solvents (e.g., DMSO-d₆) and 2D NMR (HSQC, HMBC) clarify assignments .

Advanced Question: How do substituent modifications on the biphenyl core affect the physicochemical properties of this compound?

Q. Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Introduce halogens (e.g., Cl, F) at the 4'-position to increase electrophilicity of the aldehyde, enhancing reactivity in Schiff base formation .
  • Steric Effects : Bulkier substituents (e.g., isopropyl) at the 2-position reduce planarity, decreasing conjugation and altering UV-Vis absorption .
  • Solubility : Hydrophilic groups (e.g., -OH) improve aqueous solubility but may reduce membrane permeability .

Q. Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C. Desiccants (e.g., silica gel) prevent moisture absorption .
  • Handling : Use gloves and fume hoods to avoid exposure. The aldehyde group is sensitive to oxidation; add stabilizers (e.g., BHT) for long-term storage .
  • Disposal : Follow EPA guidelines for aromatic aldehydes (e.g., incineration with scrubbers) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.